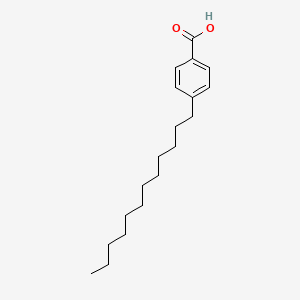

4-Dodecylbenzoic acid

描述

Significance and Research Context of Alkylbenzoic Acids in Modern Chemistry

Alkylbenzoic acids, and the closely related alkyloxybenzoic acids, represent a cornerstone in the study of liquid crystals. researchgate.netnih.gov The defining characteristic of these molecules is their ability to form stable dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net This noncovalent dimerization creates a larger, more elongated molecular unit, which is a prerequisite for the formation of liquid crystalline phases (mesophases). These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting degrees of molecular order. nih.gov

The significance of para-substituted alkylbenzoic acids lies in their capacity to generate materials with tunable properties. The length of the alkyl chain directly influences the molecule's aspect ratio and, consequently, the stability and temperature range of the resulting mesophases. researchgate.net Researchers have found that by systematically varying the alkyl chain length or by creating mixtures of different alkylbenzoic acids, they can precisely control the phase behavior. nih.gov For instance, blending different acids can lead to the formation of asymmetric heterodimers alongside symmetric homodimers. nih.gov This strategy has been shown to successfully extend the temperature range of the nematic liquid crystal phase to lower temperatures and, in some cases, induce the formation of new smectic phases not observed in the individual components. researchgate.netnih.gov This tunability is crucial for developing liquid crystal materials for specific technological applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H30O2 | fishersci.seguidechem.com |

| Molecular Weight | 290.44 g/mol | fishersci.se |

| IUPAC Name | This compound | fishersci.se |

| Synonyms | p-dodecylbenzoic acid, Benzoic acid, 4-dodecyl- | fishersci.seontosight.ai |

| CAS Number | 21021-55-6 | fishersci.se |

Interdisciplinary Research Trajectories Involving this compound

The distinct molecular architecture of this compound has propelled its use across various scientific disciplines, most notably in materials science and organic synthesis.

Materials Science: The primary application of this compound in materials science is as a constituent of liquid crystals. ambeed.com Its elongated structure, a result of the para-substituted dodecyl chain, is conducive to forming calamitic (rod-shaped) mesophases. tubitak.gov.tr It is frequently used as a starting material or an intermediate in the synthesis of more complex liquid crystalline compounds. rsc.orgorientjchem.org For example, it is a precursor in the synthesis of thiophene-based calamitic liquid crystals, which are investigated for their electronic properties. orientjchem.org Research has also demonstrated that blending this compound with other acids, such as 4-(nonyloxy)benzoic acid, can produce smectic phases at low temperatures (down to 51°C). researchgate.net Beyond liquid crystals, its derivatives have been explored for creating self-assembled monolayers (SAMs), which are ordered molecular layers on a surface that can alter the material's properties. smolecule.com Furthermore, it has been employed as a catalyst for the polymerization of cutin-inspired polyesters, highlighting its role in developing sustainable and biodegradable polymers. researchgate.net

Surface Chemistry and Organic Synthesis: The presence of the long dodecyl chain imparts surfactant properties to the molecule, making it useful in applications requiring the modification of surface tension, such as in emulsifiers. ontosight.ai In organic synthesis, this compound serves as a versatile building block. Its carboxylic acid group can be readily converted into other functional groups, such as esters, to create a wide array of derivatives. orientjchem.org For instance, it is reacted with 4-hydroxy benzaldehyde (B42025) in the synthesis of novel mesogens. rsc.org It can also be produced through the oxidation of precursor molecules like 1-bromo-4-dodecylbenzene, demonstrating its place within broader synthetic pathways. smolecule.com

| Acid Blend (Equimolar) | Observed Mesophase(s) | Key Finding | Reference |

|---|---|---|---|

| 6-Butylbenzoic acid (6BA) & 8-Octyloxybenzoic acid (8OBA) | Nematic | Significantly extends the nematic state towards lower temperatures (down to 57°C). | researchgate.net |

| 4-Butoxybenzoic acid (4OBA) & 5-Pentylbenzoic acid (5OBA) | Nematic | Results in the most extended high-temperature nematic phase (up to 156°C). | researchgate.net |

| 6-Butylbenzoic acid (6BA) & 12-Dodecyloxybenzoic acid (12OBA) | Nematic, Smectic | Provides the existence of a smectic phase at a low temperature (down to 51°C). | researchgate.net |

Historical Development and Emerging Trends in this compound Research

The scientific journey of this compound is rooted in the broader history of its parent compound, benzoic acid. Benzoic acid itself was discovered as early as the 16th century, with its chemical composition being elucidated in the 19th century by Justus von Liebig and Friedrich Wöhler. wikipedia.org The study of its alkylated derivatives for specific functions came much later, largely driven by the discovery of liquid crystals in the late 1880s and the subsequent quest for molecules capable of forming these phases. nih.gov

Early research on alkylbenzoic acids focused on establishing the relationship between molecular structure (specifically alkyl chain length) and the type and stability of the liquid crystal phases formed. This foundational work paved the way for the more complex investigations seen today.

Emerging Trends:

Supramolecular Engineering via Blending: A prominent modern trend is the creation of complex liquid crystalline systems by blending different alkyl- and alkyloxybenzoic acids. researchgate.netnih.gov This approach moves beyond single-component systems to engineer materials with precisely tailored phase transition temperatures and rheological properties by controlling the formation of hydrogen-bonded heterodimers. researchgate.net This is a sophisticated form of "supramolecular engineering" aimed at optimizing materials for advanced applications. nih.gov

Sustainable Synthesis Methods: There is a growing emphasis on environmentally benign synthesis techniques. Mechanochemistry, which involves conducting reactions in the solid state by grinding, has emerged as a sustainable, solvent-free method for preparing liquid crystals from alkylbenzoic acids. unl.pt This approach offers high yields and purity, aligning with the principles of green chemistry. unl.pt

Advanced Materials Integration: Current research increasingly focuses on integrating alkylbenzoic acid-based structures into functional materials. This includes their use as building blocks for thiophene-containing liquid crystals for optoelectronic applications and as catalysts in the synthesis of novel biopolymers. orientjchem.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-dodecylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)19(20)21/h13-16H,2-12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHCIOJFCCQEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328699 | |

| Record name | 4-dodecylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21021-55-6 | |

| Record name | 4-dodecylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dodecylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Dodecylbenzoic Acid

Established Synthetic Routes to 4-Dodecylbenzoic Acid

Traditional synthetic approaches to this compound rely on well-established organic reactions. These methods, while effective, often involve multi-step processes and the use of classical reagents.

Oxidation Pathways for Benzoic Acid Moiety Formation

A common strategy for synthesizing this compound involves the oxidation of a pre-existing alkyl group on a dodecyl-substituted benzene (B151609) ring. The most frequent precursor for this pathway is 4-dodecyltoluene. The methyl group of 4-dodecyltoluene can be oxidized to a carboxylic acid group using strong oxidizing agents.

A vintage patent describes the oxidation of para-tertiary-dodecyl toluene (B28343) to para-tertiary-dodecyl benzoic acid. google.com This reaction is catalyzed by cobalt isovalerylacetonate and conducted by bubbling air or oxygen through the hydrocarbon at elevated temperatures, typically between 150°C and 200°C. google.com The process is generally stopped before all the hydrocarbon is consumed to optimize the yield of the desired carboxylic acid. google.com The product can then be isolated by cooling the reaction mixture, which causes the 4-tert-dodecylbenzoic acid to crystallize. google.com

Table 1: Effect of Temperature on the Oxidation of p-tert-Dodecyl Toluene google.com

| Temperature (°C) | Yield of p-tert-Dodecylbenzoic Acid (%) |

|---|---|

| 150 | 29.5 |

| 175 | 40.2 |

| 200 | 38.6 |

| 225 | 29.3 |

Conditions: 24-hour oxidation with 1% cobalt isovalerylacetonate catalyst.

Friedel-Crafts Alkylation Approaches in Alkylbenzoic Acid Synthesis

The Friedel-Crafts reaction is a fundamental method for attaching alkyl groups to aromatic rings. mt.comorganic-chemistry.org In the context of synthesizing this compound, this can be approached in a couple of ways. One method involves the alkylation of benzene with a dodecylating agent, such as 1-dodecene (B91753) or a dodecyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or hydrogen fluoride (B91410) (HF), to form dodecylbenzene (B1670861). mt.comwikipedia.org This dodecylbenzene can then be a precursor for subsequent functionalization to introduce the carboxylic acid group.

However, direct Friedel-Crafts alkylation of benzoic acid or its esters is challenging because the carboxyl group is deactivating, making the aromatic ring less susceptible to electrophilic attack. pressbooks.pub A more practical alternative is the Friedel-Crafts acylation of dodecylbenzene, followed by oxidation. For instance, acylation with acetyl chloride would yield 4-dodecylacetophenone, which could then be oxidized to this compound. A key advantage of Friedel-Crafts acylation is that it avoids the carbocation rearrangements often seen in alkylations and the acylated product is deactivated, preventing poly-substitution. organic-chemistry.orgpressbooks.pub

Synthetic Transformations from Related Dodecyl-Substituted Benzene Compounds

A highly effective and specific method for the synthesis of this compound is through the use of a Grignard reagent. youtube.com This process begins with 1-bromo-4-dodecylbenzene, which is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, 4-dodecylphenylmagnesium bromide. youtube.comyoutube.com

This organometallic intermediate is then carboxylated by reacting it with solid carbon dioxide (dry ice). youtube.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. youtube.com The final step involves acidification of this salt with a strong aqueous acid, like hydrochloric or sulfuric acid, to protonate the carboxylate and yield the final product, this compound. youtube.comyoutube.com This method is widely used due to its high yields and applicability to a wide range of aryl halides. nih.gov

The oxidation of an aldehyde to a carboxylic acid is a straightforward and high-yielding transformation. smolecule.com Consequently, 4-dodecylbenzaldehyde serves as an excellent immediate precursor to this compound. smolecule.com Various oxidizing agents can be employed for this conversion, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of oxidant depends on the presence of other functional groups in the molecule that might also be sensitive to oxidation. This pathway is particularly useful if 4-dodecylbenzaldehyde is readily available or easily synthesized.

Advanced Synthetic Strategies and Catalytic Considerations

Modern synthetic chemistry seeks to improve upon traditional methods by developing more efficient, selective, and environmentally benign catalytic systems.

Recent advancements have focused on the direct carboxylation of C-H bonds, which represents a highly atom-economical approach. ruhr-uni-bochum.de While much of this research has centered on substrates like terminal alkynes and certain heteroarenes, the principles are being extended to other hydrocarbons. Catalytic systems involving transition metals like copper, silver, and palladium are being explored for their ability to activate C-H bonds and facilitate the insertion of CO₂. ruhr-uni-bochum.demdpi.com For instance, copper(I) and silver(I) catalysts have proven effective for the carboxylation of terminal alkynes. ruhr-uni-bochum.de The direct catalytic carboxylation of the C-H bond at the para-position of dodecylbenzene would be a highly desirable one-step route to this compound, though this remains a challenging area of research.

Another area of development is the use of novel catalysts for established reactions. For example, iron-based catalysts, which are more economical and less toxic than many noble metal catalysts, are gaining attention for cross-coupling reactions. mdpi.com An iron-catalyzed cross-coupling reaction between a Grignard reagent (like nonylmagnesium bromide) and a chloro-substituted benzoic acid ester has been demonstrated for the synthesis of other long-chain alkylbenzoic acids and could be applicable to the synthesis of this compound. orgsyn.org

Furthermore, the use of surfactant-type catalysts, such as 4-dodecylbenzenesulfonic acid (DBSA), has been shown to be effective in promoting certain reactions under mild, solvent-free conditions, highlighting a move towards greener chemistry. researchgate.net While not directly used for synthesizing the target compound itself, the development of such catalysts indicates a trend towards processes that are both efficient and environmentally conscious.

Metal-Catalyzed Cross-Coupling Reactions for Alkyl Aromatic Carboxylic Acids

The synthesis of 4-alkyl aromatic carboxylic acids, including this compound, heavily relies on metal-catalyzed cross-coupling reactions, which forge carbon-carbon bonds between alkyl and aryl moieties. nih.gov Among the most powerful and widely utilized methods are the Suzuki, Kumada, and Negishi couplings. exlibrisgroup.comeie.gr These reactions offer a versatile toolkit for chemists to construct complex molecular frameworks from simpler, readily available building blocks. nih.gov

The Kumada coupling , first reported in 1972, utilizes a nickel or palladium catalyst to couple an organohalide with a Grignard reagent (organomagnesium halide). wikipedia.orgorganic-chemistry.org This method is particularly effective for creating C(sp²)-C(sp³) bonds, making it highly suitable for attaching an alkyl chain like dodecyl to a benzoic acid precursor. researchgate.net For instance, a common strategy involves the cross-coupling of a nonylmagnesium bromide Grignard reagent with a methyl 4-chlorobenzoate (B1228818) substrate, catalyzed by an iron complex like ferric acetylacetonate (B107027) [Fe(acac)₃]. orgsyn.org This approach is noted for its high efficiency and rapid reaction times even on a significant scale. orgsyn.org The advantage of the Kumada reaction lies in the direct use of Grignard reagents, which are readily prepared, making it a cost-effective option, particularly for industrial applications. organic-chemistry.org

The Suzuki reaction , which earned its discoverer a share of the 2010 Nobel Prize in Chemistry, couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.org In a typical synthesis, an aryl halide or triflate is coupled with an alkylboronic acid. nih.gov The mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound (activated by a base), and concluding with reductive elimination to yield the final product and regenerate the catalyst. libretexts.org While highly versatile, challenges can arise with alkylboronic acids, but developments in ligands and reaction conditions have expanded its scope to include the efficient formation of alkyl-aryl bonds. organic-chemistry.orgnih.gov

The Negishi coupling employs an organozinc reagent as the nucleophilic partner, also typically catalyzed by nickel or palladium. nih.gov Organozinc reagents exhibit excellent functional group tolerance and reactivity, making them powerful tools for complex syntheses. nih.gov Decarboxylative cross-coupling has also emerged as a powerful alternative, where alkyl carboxylic acids themselves can be used as surrogates for alkyl halides via the formation of redox-active esters, further broadening the synthetic possibilities. nih.govexlibrisgroup.com

Table 1: Comparison of Key Metal-Catalyzed Cross-Coupling Reactions for Alkyl-Aryl Bond Formation

| Reaction | Typical Catalyst | Organometallic Reagent | Substrate | Key Features |

|---|---|---|---|---|

| Kumada Coupling | Ni or Pd complexes (e.g., NiCl₂(dppe)), Fe(acac)₃ | Grignard Reagent (R-MgX) | Aryl/Vinyl Halides | Highly reactive reagents; cost-effective for industrial scale; sensitive to acidic functional groups. wikipedia.orgorganic-chemistry.orgorgsyn.org |

| Suzuki Coupling | Pd complexes (e.g., Pd(PPh₃)₄, Pd/C) | Boronic Acid/Ester (R-B(OH)₂) | Aryl/Vinyl Halides or Triflates | Mild conditions; high functional group tolerance; low toxicity of boron reagents; widely used in academia and industry. wikipedia.orgpku.edu.cn |

| Negishi Coupling | Ni or Pd complexes (e.g., Pd(PPh₃)₄) | Organozinc Reagent (R-ZnX) | Aryl/Vinyl/Alkyl Halides | High reactivity and chemoselectivity; excellent functional group tolerance. nih.gov |

Considerations for Industrial and Academic Scale Synthesis

The choice of synthetic route for this compound is heavily influenced by the intended scale of production, with significant differences between academic laboratory settings and industrial manufacturing.

In an academic research environment, the primary goals are often novelty, versatility, and achieving high yields on a small scale. In this context, cost may be a secondary consideration to accessing a specific molecular structure. Suzuki couplings are frequently favored due to their exceptional functional group tolerance and the commercial availability of a vast array of boronic acids and palladium catalysts with sophisticated ligands. wikipedia.orgorganic-chemistry.org These advanced catalyst systems can achieve high efficiency under mild conditions, but their cost can be prohibitive for large-scale work. pku.edu.cn

For industrial scale synthesis, the focus shifts to cost-effectiveness, process safety, efficiency (throughput), and environmental impact. The Kumada coupling is often a preferred method for producing alkyl-aryl compounds because Grignard reagents are inexpensive and readily generated, and catalysts based on more abundant metals like nickel or iron can be employed. organic-chemistry.orgorgsyn.org For example, the use of iron catalysts in cross-coupling is particularly attractive due to iron's low cost and toxicity. orgsyn.org Modifications to the Suzuki reaction are also made to enhance its industrial viability. This includes using heterogeneous catalysts like palladium on carbon (Pd/C), which can be easily recovered and recycled, significantly reducing costs and metal contamination in the final product. pku.edu.cn Furthermore, industrial processes favor conditions that avoid hazardous organic solvents like toluene or dioxane, opting instead for greener alternatives such as ethanol-water mixtures, and designing reactions that can run in air rather than under a strict inert atmosphere. pku.edu.cn

Derivatization and Functionalization of this compound

The chemical structure of this compound, featuring a reactive carboxylic acid group and a long lipophilic alkyl chain, makes it a valuable building block for a wide range of derivatives. Through functionalization of its carboxyl group, its properties can be tailored for specific applications, from advanced materials to biologically active compounds.

Esterification Reactions for Molecular Design and Material Precursors

Esterification is a primary method for derivatizing this compound, enabling its incorporation into more complex molecules, particularly as a precursor for liquid crystals and other advanced materials. rsc.orgtubitak.gov.trtcichemicals.com The long dodecyl chain imparts specific anisotropic properties, which are crucial for the formation of mesophases in liquid crystals. nih.govnih.gov

Several esterification methods are employed. A common laboratory-scale approach is the Steglich esterification, which uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). tubitak.gov.trnih.gov This method is highly efficient for coupling the carboxylic acid with various phenols and alcohols under mild conditions. For example, this compound has been esterified with 4-hydroxybenzaldehyde (B117250) and 4-bromophenol (B116583) using this technique to create intermediates for calamitic liquid crystals. rsc.orgorientjchem.org

Another route involves first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. orientjchem.orgacs.org The resulting 4-dodecylbenzoyl chloride can then be readily reacted with an alcohol or phenol, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. orientjchem.org For larger scale synthesis, direct acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid like sulfuric acid or p-toluenesulfonic acid can also be utilized. core.ac.uksmolecule.com

Table 2: Selected Esterification Methods for this compound

| Method | Reagents | Product Example | Application Context |

|---|---|---|---|

| Steglich Esterification | 4-Hydroxybenzaldehyde, DCC, DMAP | 4-formylphenyl 4-(dodecyl)benzoate | Liquid Crystal Synthesis rsc.org |

| Acyl Chloride Route | 1. SOCl₂, DMF (cat.) 2. 4-Bromophenol, Et₃N | 4-bromophenyl 4-dodecylbenzoate | Liquid Crystal Precursor orientjchem.org | | Acid Catalysis | Dodecanol, 4-methylbenzene-1-sulfonic acid | Dodecyl 4-dodecylbenzoate | General Ester Synthesis core.ac.uk |

Amidation and Other Functional Group Transformations

The conversion of the carboxylic acid moiety of this compound into an amide is a crucial transformation, particularly in medicinal chemistry for the synthesis of biologically active molecules. scribd.com The resulting N-substituted 4-dodecylbenzamides are found in compounds designed as enzyme inhibitors. nih.govnih.gov

The most common pathway to form these amides mirrors the acyl chloride route used for esters. First, this compound is converted to 4-dodecylbenzoyl chloride. acs.orgnih.govgoogle.com This highly reactive intermediate is then coupled with a primary or secondary amine to form the corresponding amide. For example, this method has been used to synthesize N-(1-cyanocyclopropyl)-4-dodecylbenzamide, an intermediate for sphingosine (B13886) kinase inhibitors. nih.govgoogle.com Peptide coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also used to directly couple the carboxylic acid with an amine, offering a milder alternative to the acyl chloride route. nih.gov These reactions have been employed to attach this compound to complex amine structures, including proline derivatives, to create potent enzyme inhibitors. nih.gov

Table 3: Examples of Amide Derivatives from this compound

| Amine Reagent | Coupling Method | Resulting Amide | Application Context |

|---|---|---|---|

| 1-Amino-1-cyclopropanecarbonitrile | Acyl Chloride Route | N-(1-Cyanocyclopropyl)-4-dodecylbenzamide | Sphingosine Kinase Inhibitor Synthesis nih.govgoogle.com |

| L-Proline-derived nitrile | PyBOP Coupling | Proline-based 4-dodecylbenzamide | Rigid Analog Inhibitor Synthesis nih.gov |

| Cyclic Amines | Acyl Chloride Route | Piperidine- and other cycloamine-based amides | Probing Structure-Activity Relationships acs.org |

Preparation of Complex Molecular Architectures and Hybrid Systems

This compound serves as a key building block in supramolecular chemistry and materials science for constructing complex molecular architectures and hybrid systems. rsc.org Its amphiphilic nature, combining a hydrophilic carboxylic acid head with a long hydrophobic dodecyl tail, makes it an ideal candidate for creating ordered structures.

A significant application is its use as an organic linker or modulator in the synthesis of metal-organic frameworks (MOFs) and related hybrid materials. csic.es Specifically, this compound has been used in combination with aluminum sources under solvothermal conditions to create novel lamellar and 1D ribbon-type metal-organic structures. csic.escsic.es In these materials, the carboxylate group coordinates with the aluminum metal centers, while the long dodecyl chains act as molecular spacers, directing the formation of one-dimensional inorganic nanoribbons and preventing the growth of a conventional 3D framework. csic.es This allows for precise control over the interlayer spacing and the creation of materials with unique, nanostructured architectures. These hybrid systems can be exfoliated to yield individual, disordered 1D nanostructures, demonstrating a bottom-up approach to complex material design. csic.esmdpi.comnih.gov

Supramolecular Chemistry and Self Assembly Phenomena Involving 4 Dodecylbenzoic Acid

Principles of Self-Assembled Monolayers (SAMs) Formed by 4-Dodecylbenzoic Acid Derivatives

Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a solid substrate. For molecules like this compound, this process is driven by the specific interaction of the carboxyl group with the surface and the collective van der Waals forces between the long alkyl chains.

Formation Mechanisms and Substrate Interactions on Metal Surfaces

The formation of SAMs by this compound on metal surfaces is a multi-step process that relies on a precise interplay of molecule-substrate and molecule-molecule interactions. The process typically occurs on metals that have a native oxide layer, such as copper, aluminum, or silver.

The primary interaction involves the chemisorption of the carboxylic acid headgroup onto the hydroxylated metal oxide surface. nih.gov This anchoring mechanism is often a condensation reaction where a molecule of water is eliminated, forming a stable carboxylate-metal bond. The spontaneity and strength of this bond are critical for initiating the monolayer formation.

Engineering Surface Properties Through SAMs

The formation of a this compound SAM dramatically alters the physicochemical properties of the underlying metal substrate. The dense, ordered monolayer effectively masks the original surface, presenting a new interface defined by the exposed terminal methyl groups of the dodecyl chains.

One of the most significant changes is in surface wettability. A bare metal oxide surface is typically hydrophilic, whereas the surface of a this compound SAM is highly hydrophobic. This is due to the low surface free energy of the packed methyl groups. nih.gov This property can be precisely controlled and is crucial for applications in microfluidics, anti-fouling coatings, and moisture-sensitive electronic devices.

Furthermore, these SAMs can serve as effective barriers against corrosion. The tightly packed alkyl chains create a dense, insulating layer that impedes the diffusion of corrosive agents, such as water and ions, to the metal surface. scilit.com The ability to tailor surface chemistry also allows for the control of adhesion and bio-adsorption, as the specific interactions between the SAM surface and its environment can be precisely engineered. nih.gov

Modulated Self-Assembly in Metal-Organic Frameworks (MOFs) Utilizing this compound

In the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline materials built from metal nodes and organic linkers, small molecules called modulators are often added to control the crystallization process. This compound serves as an effective modulator due to its monotopic coordinating group (the carboxylic acid) and its significant steric bulk.

Role as a Modulator in MOF Crystallinity and Particle Morphology Control

During MOF synthesis, this compound competes with the primary polytopic linkers (e.g., terephthalic acid) for coordination sites on the metal clusters. mdpi.com This competitive binding slows down the rate of nucleation and crystal growth. acs.org By moderating the kinetics of framework assembly, the modulator promotes the formation of larger, more crystalline, and more uniform MOF particles. In the absence of a modulator, crystallization can occur too rapidly, leading to small, poorly crystalline particles with a high density of amorphous domains. The use of this compound helps to ensure that the linkers and metal clusters assemble in a more ordered fashion, resulting in materials with higher-quality crystal structures and improved textural properties. mdpi.com

Inducing Hierarchical Porosity and Defect Engineering in MOF Structures

One of the most powerful applications of this compound as a modulator is in "defect engineering" to create hierarchical pore structures. nih.gov Standard MOFs typically possess uniform micropores (pore diameters < 2 nm). While useful for size-selective separations, these small pores can impose significant mass-transfer limitations. oaepublish.com

By introducing a bulky modulator like this compound, it is possible to intentionally create defects within the MOF crystal structure. These defects can take the form of "missing linkers" or even entire "missing clusters," where the modulator temporarily caps (B75204) a coordination site, preventing the full extension of the framework at that location. mdpi.comnih.gov The steric hindrance from the long dodecyl tail of the modulator can prevent the framework from forming perfectly, leading to the creation of larger mesopores (2–50 nm) and macropores (>50 nm) within the microporous matrix. This results in a hierarchical MOF (HP-MOF) that combines the selective environment of micropores with the enhanced diffusion characteristics of larger pores. ustc.edu.cn For example, the use of this compound has been shown to be effective in creating hierarchical porosity in the well-known MOF-5 framework.

Impact on Gas Adsorption and Separation Properties of MOFs

The creation of hierarchical pores and controlled defects via modulation with this compound can significantly enhance the performance of MOFs in gas adsorption and separation applications. The introduction of mesopores and macropores acts as a network of highways, facilitating faster diffusion of gas molecules into the bulk of the material, thereby improving adsorption kinetics. nih.govoaepublish.com

This is particularly advantageous for applications where rapid uptake and release of gases are required. For a framework like MOF-5, which is studied for the storage of gases such as hydrogen and carbon dioxide, improved kinetics can be critical. nih.gov Furthermore, the defects themselves can introduce new, highly reactive open metal sites or alter the local chemical environment, which can increase the affinity and selectivity for certain gas molecules. mdpi.com For instance, missing-linker defects in Zr-based MOFs like UiO-66 are known to create Lewis acidic sites that can enhance CO2 binding. acs.org While the primary role of this compound is to create the hierarchical structure, the resulting defects can fine-tune the adsorptive properties of the material.

The table below shows the calculated adsorption heats for several common gases in the micropores of a standard MOF-5, illustrating the baseline interactions that would be affected by the structural changes induced by a modulator.

| Working Fluid | Adsorption Heat in MOF-5 (kJ/mol) | Kinetic Diameter (Å) |

|---|---|---|

| R32 (Difluoromethane) | ~31 | 4.1 |

| R134a (1,1,1,2-Tetrafluoroethane) | ~34 | 4.8 |

| R1234yf (2,3,3,3-Tetrafluoropropene) | ~28 | 5.1 |

Data derived from molecular dynamics simulations of refrigerant adsorption in MOF-5. frontiersin.org

Hydrogen Bonding Networks and Thermotropic Liquid Crystalline Systems

Intermolecular Interactions Governing Liquid Crystalline Mesophase Formation

The formation of thermotropic liquid crystalline phases in this compound is a direct consequence of a hierarchy of non-covalent intermolecular interactions. researchgate.net The most significant of these is the hydrogen bond, which dictates the primary supramolecular assembly. nih.gov Molecules of this compound form stable centrosymmetric dimers through pairs of O–H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This dimerization is a common and powerful motif in liquid crystal formation, as it effectively doubles the length of the molecular unit, enhancing its shape anisotropy and promoting mesogenic behavior. semanticscholar.org

The following table summarizes the key intermolecular interactions and their respective roles in the mesophase formation of this compound.

| Interaction Type | Participating Molecular Moiety | Role in Mesophase Formation |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Primary interaction; leads to the formation of stable dimers, increasing molecular length and anisotropy. |

| Van der Waals Forces | Dodecyl (-C12H25) Chains | Stabilize the alignment of molecules and promote layering in smectic phases. |

| π-π Stacking | Phenyl Rings | Contributes to the close packing of the aromatic cores, enhancing structural order. |

| Dipole-Dipole Interactions | Carbonyl (C=O) and Phenyl Groups | Contribute to the overall orientational order of the molecules within the mesophase. highland.cc.il.us |

Molecular Order and Structural Organization in Liquid Crystalline Phases

In the liquid crystalline state, molecules of this compound exhibit degrees of order that are intermediate between those of a crystalline solid and an isotropic liquid. nih.gov Due to its molecular structure, specifically the long alkyl chain, this compound is known to exhibit both nematic and smectic mesophases. researchgate.net

The nematic (N) phase is the least ordered liquid crystal phase, characterized by long-range orientational order but no long-range positional order. nih.govresearchgate.net In this phase, the hydrogen-bonded dimers of this compound align their long axes, on average, in a common direction, known as the director. However, their centers of mass are randomly distributed, allowing the molecules to slide and rotate freely along their long axes, which imparts fluidity to the phase. highland.cc.il.us

The smectic (Sm) phase represents a higher degree of structural organization. In addition to the long-range orientational order found in the nematic phase, smectic phases possess one-dimensional positional order, with the molecules organized into well-defined layers. highland.cc.il.usresearchgate.net For 4-alkoxybenzoic acids like the dodecyl derivative, the crystal structure in the solid state provides insight into the smectic organization. These structures are built of distinct regions: loosely packed aliphatic areas and closely packed aromatic areas with significant π-stacking. researchgate.net Upon melting into the smectic phase, this segregation is largely retained. The hydrogen-bonded aromatic cores form a dense sublayer, while the dodecyl chains form a more fluid, disordered, and interdigitated aliphatic sublayer. This micro-segregation is a key feature of the smectic phases in this class of compounds. researchgate.net

Influence of Molecular Structure on Mesogenic Behavior

The mesogenic behavior of this compound is intrinsically linked to its specific molecular architecture. The molecule can be deconstructed into three key components, each contributing to the formation and stability of liquid crystal phases: the terminal carboxylic acid group, the rigid benzoic acid core, and the flexible dodecyl chain. nih.govsoton.ac.uk

Carboxylic Acid Group: This functional group is the primary driver for supramolecular self-assembly through hydrogen bonding. The formation of dimers is essential as it creates a larger, more elongated, and rigid "supermolecule" that is more conducive to forming a liquid crystal phase than a single monomeric unit. researchgate.netsemanticscholar.org

Benzoic Acid Core: The phenyl ring provides rigidity and linearity to the central part of the dimer. This rigid core is a fundamental requirement for most calamitic (rod-like) liquid crystals, as it helps maintain the orientational order against thermal fluctuations. nih.gov

Flexible Dodecyl Chain: The length of the terminal alkyl chain has a profound effect on the type of mesophase observed. mdpi.com In the homologous series of 4-alkoxybenzoic acids, shorter chains (typically with 4 to 6 carbon atoms) tend to favor the formation of only a nematic phase. As the chain length increases, the van der Waals interactions between the chains become stronger, promoting the additional positional order required for a smectic phase. researchgate.net The dodecyl (n=12) chain is sufficiently long to induce smectic behavior. Therefore, compounds like this compound typically exhibit a smectic-nematic phase sequence upon heating from the crystalline state. researchgate.net

The influence of the alkyl chain length on the mesogenic properties of the 4-alkoxybenzoic acid series is illustrated in the table below.

| Number of Carbon Atoms (n) in Alkyl/Alkoxy Chain | Observed Mesophase(s) | Rationale |

| 4-6 | Nematic (N) | The alkyl chain is too short to provide sufficient intermolecular interaction to induce positional ordering for a smectic phase. researchgate.net |

| 7-12 | Smectic (Sm) and Nematic (N) | The longer alkyl chain increases van der Waals forces, promoting the formation of layered smectic structures through micro-segregation of aliphatic and aromatic regions. researchgate.net |

Interfacial Science and Surface Activity of 4 Dodecylbenzoic Acid

Role of 4-Dodecylbenzoic Acid as a Surfactant and Emulsifier

The unique molecular structure of this compound underpins its effectiveness as both a surfactant and an emulsifier, enabling it to modify the interface between immiscible liquids such as oil and water.

This compound reduces the surface tension of water and the interfacial tension (IFT) between oil and water by adsorbing at the interface. The hydrophobic dodecyl tail orients itself away from the aqueous phase and into the air or oil phase, while the polar carboxylic acid headgroup remains in the water. This molecular arrangement disrupts the cohesive energy at the interface, leading to a decrease in tension.

The extent of this reduction is highly dependent on the pH of the aqueous phase. At low pH, the carboxylic acid group is protonated (-COOH) and less soluble in water, but as the pH increases, it deprotonates to form the carboxylate anion (-COO⁻). This negatively charged headgroup is more hydrophilic, enhancing the molecule's amphiphilicity and leading to a more significant reduction in interfacial tension. This charging of the interface is a governing mechanism in the reduction of IFT. nih.gov The presence of electrolytes in the aqueous phase can further influence the IFT. For instance, the presence of ions like Na⁺ and Ca²⁺ can impact the interfacial charging and consequently the extent of IFT reduction. nih.gov

| Condition | Effect on Interfacial Tension (IFT) | Mechanism |

| Increasing pH | Decreases IFT | Deprotonation of the carboxylic acid headgroup increases its hydrophilicity and surface activity. nih.gov |

| Presence of Cations (e.g., Na⁺, Ca²⁺) | Influences IFT | Cations in the aqueous phase interact with the charged headgroup, affecting the interfacial packing and charge density. nih.gov |

This table illustrates the general effects of pH and cations on the interfacial tension reduction caused by alkylbenzoic acids like this compound.

The ability of this compound to lower interfacial tension makes it an effective emulsifier, capable of stabilizing dispersions of one liquid in another, such as oil-in-water (O/W) or water-in-oil (W/O) emulsions. By adsorbing at the oil-water interface, it forms a protective film around the dispersed droplets, which creates a barrier that hinders coalescence.

In the petroleum industry, compounds similar to this compound, such as naphthenic acids, are known to be primary stabilizers of problematic water-in-crude oil emulsions. These emulsions can form during oil production and transportation, leading to increased viscosity and processing challenges. Understanding the role of model compounds like this compound helps in developing strategies to either break these emulsions for processing or, in some cases, to create stable emulsions for specific applications like enhanced oil recovery.

Interfacial Behavior in Oil-Water Systems as a Model Naphthenic Acid

Due to its structural similarities to certain components of naphthenic acids found in crude oil, this compound serves as an excellent model compound for studying the complex interfacial phenomena that occur in petroleum systems.

Dynamic interfacial tension (IFT) measurements are crucial for understanding the kinetics of surfactant adsorption to an interface. Studies on p-(n-dodecyl) benzoic acid at a toluene (B28343)/hexadecane-water interface have shown that the IFT changes over time as the surfactant molecules diffuse to and arrange themselves at the interface. researchgate.net The rate of this change and the final equilibrium IFT value are influenced by factors such as the concentration of the acid and the composition of the aqueous and oil phases. researchgate.net The shape of the IFT versus time curves provides insights into the mechanisms of the reactions and interactions occurring at the interface. researchgate.net

The interfacial activity of this compound is significantly affected by the pH and the presence of multivalent cations in the aqueous phase. As previously mentioned, an increase in pH leads to the dissociation of the carboxylic acid, enhancing its interfacial activity.

Multivalent cations, such as Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺, can interact with the dissociated carboxylate headgroups at the interface. researchgate.net This interaction can lead to the formation of insoluble metal-carboxylate complexes, which can alter the properties of the interfacial film. The degree of hydration of the cations plays a role in the solubility of these complexes, which in turn affects the IFT. researchgate.net For instance, the formation of these complexes can lead to different slopes and equilibrium IFT values in dynamic measurements. researchgate.net

| Cation | Potential Interaction with Dissociated this compound at Interface |

| Mg²⁺ | Forms complexes with carboxylate headgroups. researchgate.net |

| Ca²⁺ | Forms complexes with carboxylate headgroups, potentially affecting interfacial film properties. researchgate.net |

| Sr²⁺ | Interacts with carboxylate groups at the interface. researchgate.net |

| Ba²⁺ | Forms complexes, with solubility influenced by cation hydration. researchgate.net |

This table summarizes the interactions of various divalent cations with dissociated p-(n-dodecyl) benzoic acid at an oil-water interface, as observed in dynamic interfacial tension studies.

The functioning of this compound as a surfactant is governed by the equilibrium between its concentration in the bulk phases (oil and water) and its concentration at the interface. This relationship is described by adsorption isotherms. The partitioning of the acid between the oil and water phases, as well as its tendency to adsorb at the interface, is influenced by its molecular structure, the properties of the oil and water phases, and the temperature.

Mechanisms of Interfacial Adsorption and Film Formation

Adsorption Isotherms and Kinetic Models

The equilibrium and rate of adsorption of this compound at an interface are critical for understanding its surface activity. Adsorption isotherms describe the equilibrium relationship between the concentration of the surfactant in the bulk phase and the amount adsorbed on the interface at a constant temperature. Kinetic models, on the other hand, describe the rate at which this equilibrium is achieved.

Adsorption Isotherms

Two of the most common models used to describe the adsorption of surfactants like this compound are the Langmuir and Freundlich isotherms.

Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. scielo.br It suggests that once a site is occupied, no further adsorption can take place there. scielo.br The model is characterized by a maximum adsorption capacity (q_max), representing a complete monolayer coverage, and the Langmuir constant (K_L), which relates to the energy of adsorption. iosrjournals.org For this compound, this model would describe a scenario where molecules arrange uniformly at the interface until a saturation point is reached. The applicability of the Langmuir model often suggests that the adsorption process is favorable. iosrjournals.org

Freundlich Isotherm: Unlike the Langmuir model, the Freundlich isotherm is an empirical model that applies to adsorption on heterogeneous surfaces with non-uniform energies of adsorption. scielo.br It suggests that the strength of adsorption varies as the adsorbate coverage changes. scielo.br This model is characterized by the Freundlich constant (K_F), which is an indicator of the adsorption capacity, and the exponent 'n', which reflects the adsorption intensity or surface heterogeneity. mdpi.com A good fit to the Freundlich model would imply that the interface presents various types of interaction sites for this compound molecules.

| Isotherm Model | Key Parameters | Physical Significance in the Context of this compound Adsorption |

|---|---|---|

| Langmuir | qmax (Maximum Adsorption Capacity) KL (Langmuir Constant) | qmax : The maximum amount of this compound that can form a monolayer at the interface. KL : Relates to the affinity of the this compound molecules for the interface. |

| Freundlich | KF (Freundlich Constant) n (Adsorption Intensity) | KF : Indicates the relative adsorption capacity of the interface for this compound. n : Represents the heterogeneity of the interface; a value of 1 indicates homogeneous adsorption. |

Kinetic Models

The rate at which this compound molecules adsorb to an interface can be described by kinetic models such as the pseudo-first-order and pseudo-second-order models. These models are crucial for understanding whether the adsorption rate is controlled by diffusion or by the attachment process itself.

Pseudo-First-Order Model: This model generally assumes that the rate of adsorption is proportional to the number of available adsorption sites. hibiscuspublisher.com It is often associated with diffusion-controlled processes, where the transport of this compound molecules from the bulk phase to the interface is the rate-limiting step.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is the adsorption process itself, potentially involving chemisorption or strong physicochemical interactions between the adsorbate and the surface. ncsu.edu A good fit to this model suggests that the adsorption rate is dependent on the square of the number of unoccupied sites and often implies that chemical bonding may be involved in the adsorption process. ncsu.edu The analysis of numerous adsorption systems has frequently shown that the pseudo-second-order model provides a superior fit to the experimental data. researchgate.net

| Kinetic Model | Key Parameters | Physical Significance in the Context of this compound Adsorption |

|---|---|---|

| Pseudo-First-Order | qe (Adsorbed amount at equilibrium) k1 (Rate constant) | Describes the rate of approach to equilibrium, often linked to diffusion-controlled adsorption. |

| Pseudo-Second-Order | qe (Adsorbed amount at equilibrium) k2 (Rate constant) | Describes the rate assuming the adsorption mechanism itself (e.g., chemisorption) is the rate-limiting step. |

Formation of Interfacial Films and Their Stability

The adsorption of this compound at an oil-water interface leads to the formation of a distinct interfacial film. This process begins with the diffusion of the amphiphilic acid molecules to the interface, where they orient themselves with the dodecyl tail in the oil phase and the carboxylic acid head in the aqueous phase.

The stability and properties of this film are heavily influenced by the chemical conditions of the aqueous phase, particularly pH and the presence of multivalent cations. At a sufficiently high pH, the carboxylic acid head group deprotonates to form a carboxylate anion. This ionization enhances the surface activity of the molecule.

In the presence of divalent cations, such as calcium (Ca²⁺), these carboxylate anions can form complexes at the oil-water interface. These metal-acid complexes can create a structured, viscoelastic film that is much more rigid and stable than a film composed of the acid alone. researchgate.net This film acts as a mechanical barrier, preventing the coalescence of droplets in an emulsion and thereby significantly enhancing emulsion stability. nih.gov The formation of these stable interfacial films is a key mechanism behind the performance of molecules like this compound as emulsion stabilizers in various industrial applications. researchgate.net The viscoelastic properties of the interfacial film are considered promising indicators for predicting the stability of an emulsion. nih.gov

Applications in Advanced Materials Science and Engineering

Design and Synthesis of Functional Materials Utilizing 4-Dodecylbenzoic Acid Moieties

The amphiphilic nature of this compound and its analogues, such as 4-(dodecyloxy)benzoic acid, positions them as fundamental building blocks for calamitic (rod-like) liquid crystals. tubitak.gov.trdtic.mil These materials are characterized by phases of matter that exhibit properties between those of conventional liquids and solid crystals. The synthesis of functional materials incorporating these moieties typically follows a multi-step process designed to build molecular complexity.

A common synthetic route begins with the alkylation of a precursor like ethyl 4-hydroxybenzoate with a long-chain alkyl bromide (e.g., 1-bromododecane), followed by hydrolysis of the ester group to yield the carboxylic acid. tubitak.gov.trnih.govresearchgate.net This acid then serves as a versatile intermediate. It can be esterified with other aromatic units, such as substituted phenols, to create larger, more complex molecules with specific liquid crystalline properties. nih.govresearchgate.net The final molecular structure, including the length of the alkyl chain and the nature of the aromatic core and linking groups, dictates the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. dtic.mil

Below is a table summarizing functional materials synthesized using 4-(dodecyloxy)benzoic acid, a close structural analogue to this compound, illustrating the design principles.

| Material Class | Synthetic Precursor | Key Intermediate | Final Functional Material Example | Primary Application |

| Calamitic Liquid Crystals | Ethyl 4-hydroxybenzoate, 1-Bromododecane | 4-(Dodecyloxy)benzoic acid | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate nih.gov | Display technologies, Sensors |

| Liquid Crystalline Polymers | 12-bromo-1-dodecanol, Ethyl 4-hydroxybenzoate | 4-(12-hydroxydodecyloxy)benzoic acid | Polyacrylates with pendant 4-alkoxybenzoic acid side chains dtic.mil | High-performance films, Actuators |

Crystal Engineering and Polymorphism Studies of this compound and its Co-crystals

Crystal engineering focuses on the rational design of solid-state structures by controlling intermolecular interactions. For carboxylic acids like this compound, hydrogen bonding is the dominant and most predictable interaction, making it a prime candidate for such studies.

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures, each having different physical properties. While polymorphism is a common phenomenon in benzoic acid derivatives, specific studies detailing the polymorphic forms of this compound are not extensively reported. However, the principles governing polymorphism in related molecules are directly applicable.

The crystallization outcome is influenced by a variety of thermodynamic and kinetic factors, as shown in the table below.

| Factor | Influence on Crystallization | Example from Benzoic Acid Derivatives |

| Solvent | The polarity and hydrogen bonding capability of the solvent can stabilize different molecular conformations or synthons, leading to different polymorphs. | Different polymorphs of 2-((2,6-dichlorophenyl)amino)benzoic acid were obtained from various solvents. |

| Supersaturation | High supersaturation levels often favor the nucleation of metastable polymorphs, which may not be accessible under conditions closer to equilibrium. | Higher concentrations can lead to the formation of unstable forms of 2,6-dimethoxybenzoic acid. |

| Cooling Rate | Rapid cooling can trap kinetically favored forms, while slow cooling allows the system to reach the thermodynamically most stable form. | Fast cooling rates are necessary to obtain certain metastable polymorphs of 2,6-dimethoxybenzoic acid. |

| Additives | Impurities or specifically chosen additives can inhibit the growth of one polymorph while promoting another by adsorbing to specific crystal faces. | Polymers like PEG and HPC can favor the formation of a high-temperature form of 2,6-dimethoxybenzoic acid from water. |

Co-crystals are multi-component crystals where the constituents are held together by non-covalent interactions, primarily hydrogen bonds. The carboxylic acid group of this compound is an excellent hydrogen bond donor and acceptor, making it highly suitable for forming co-crystals.

The most common and robust supramolecular synthon formed by carboxylic acids is the centrosymmetric dimer, where two acid molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net This strong interaction often dictates the primary packing arrangement in the crystal structure of benzoic acids and their co-crystals. By introducing a "co-former" molecule that has complementary hydrogen bonding sites (e.g., pyridines, amides), it is possible to form new crystalline structures with tailored properties. While specific co-crystals of this compound are not detailed in the available literature, its chemical structure strongly suggests its capability to form these engineered solid-state materials through predictable hydrogen bonding patterns.

Modern solid-state chemistry emphasizes environmentally benign synthetic methods. Green routes to co-crystal formation aim to minimize or eliminate the use of bulk solvents, which reduces waste and potential environmental impact. These techniques are highly applicable to the synthesis of co-crystals involving this compound.

| Green Synthesis Method | Description | Advantages |

| Neat Grinding (Mechanochemistry) | The solid reactants (API and co-former) are ground together in a ball mill or with a mortar and pestle without any added solvent. | Solvent-free, rapid, high yield, can produce novel polymorphs. |

| Liquid-Assisted Grinding (LAG) | A small, catalytic amount of a liquid is added to the solid reactants during grinding. The liquid acts as a lubricant and facilitates molecular transport. | More efficient than neat grinding, can lead to more crystalline products, allows for screening of polymorphs. |

| Solvent Evaporation | Co-crystals are formed by slowly evaporating a solution containing stoichiometric amounts of the components. Green approaches use minimal amounts of benign solvents. | Simple, effective for generating high-quality single crystals for structural analysis. |

These mechanochemical methods are not only "green" but also provide access to crystalline forms that may not be obtainable from traditional solution-based crystallization.

Integration into Nanomaterials and Hybrid Structures

The integration of organic molecules like this compound with inorganic nanomaterials allows for the creation of hybrid structures with combined or enhanced functionalities. The distinct hydrophilic and hydrophobic parts of the molecule are key to its role in this area.

This compound is an ideal candidate for use as a surface modifying agent or capping ligand for various nanoparticles, particularly those composed of metal oxides. The functional principle relies on the interaction between the different parts of the molecule and the nanoparticle system.

Anchoring Group: The carboxylic acid head group can strongly bind to the surface of nanoparticles. This binding can occur through chemisorption, where the carboxylate group forms a coordinate bond with metal atoms on the nanoparticle surface, or through physisorption via hydrogen bonding.

Stabilizing Chain: The long, hydrophobic dodecyl tail extends away from the nanoparticle surface into the surrounding medium. This alkyl layer provides steric hindrance, which prevents the nanoparticles from aggregating and precipitating out of solution. This steric stabilization is crucial for maintaining a stable colloidal dispersion, especially in non-polar solvents.

The modification process alters the surface properties of the nanoparticles. For instance, modifying hydrophilic metal oxide nanoparticles with this compound renders their surface hydrophobic, allowing them to be dispersed in organic solvents or polymer matrices for the creation of nanocomposites. This surface functionalization is a critical step in tailoring the processability and application of nanoparticles in fields such as electronics, catalysis, and advanced coatings.

Formation of Self-Assembled Nanoparticles

This compound is an amphiphilic molecule, possessing a dual nature within its structure. The "dodecyl" portion is a long, 12-carbon alkyl chain, which is hydrophobic (water-repelling). In contrast, the "benzoic acid" portion is a carboxylic acid group attached to a benzene (B151609) ring, which is hydrophilic (water-attracting). This molecular architecture is the driving force behind its ability to form self-assembled nanoparticles in a solution, typically an aqueous environment.

The process of self-assembly is a spontaneous organization of these molecules into ordered structures. In an aqueous solution, the hydrophobic dodecyl tails seek to minimize their contact with water molecules. To achieve this, they aggregate together, forming a nonpolar core. Simultaneously, the hydrophilic benzoic acid heads arrange themselves to face the surrounding water, with which they can favorably interact. This arrangement leads to the formation of various types of nanoparticles, most commonly micelles.

A micelle is a spherical nanoparticle with a hydrophobic core composed of the dodecyl chains and a hydrophilic shell of benzoic acid groups. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). Below the CMC, the this compound molecules exist as individual monomers in the solution. Once the CMC is reached and exceeded, the formation of micelles becomes thermodynamically favorable.

While direct studies on the self-assembly of this compound are not extensively documented in publicly available literature, the behavior of analogous molecules provides strong evidence for this phenomenon. For instance, a structurally very similar compound, 4-dodecylbenzene sulfonic acid, has been shown to form micelles and can also undergo a transition to form vesicles at higher concentrations rsc.org. Vesicles are another type of self-assembled nanoparticle, which are spherical structures enclosing a small amount of the solvent.

The characteristics of the resulting nanoparticles, such as their size and shape, can be influenced by several factors, including the concentration of the this compound, the temperature of the solution, the pH, and the ionic strength of the solvent. For example, changes in pH can alter the charge of the carboxylic acid head group, which in turn affects the packing of the molecules and the curvature of the resulting nanoparticle surface.

Table 1: Factors Influencing Nanoparticle Formation from this compound

| Factor | Effect on Self-Assembly |

| Concentration | Below CMC, exists as monomers. Above CMC, forms micelles. At higher concentrations, may transition to other structures like vesicles. |

| Temperature | Can affect the solubility of the amphiphile and the hydrophobic interactions, thus influencing the CMC and nanoparticle stability. |

| pH | Affects the ionization of the carboxylic acid head group. At low pH, the head group is protonated and less soluble, which can favor different packing arrangements. At high pH, the head group is deprotonated and charged, leading to greater repulsion between head groups and potentially smaller micelles. |

| Ionic Strength | The presence of salts in the solution can screen the electrostatic repulsion between the charged head groups, which can lead to the formation of larger micelles. |

Role in Composite Material Development

In the field of composite material development, the properties of the final material are highly dependent on the interface between the different components, typically a matrix (like a polymer) and a filler (like inorganic particles). This compound has the potential to play a crucial role as a surface modifier or coupling agent in such systems, although specific applications in publicly available research are not widespread. Its amphiphilic nature is key to this potential role.

The principle behind using this compound in composites lies in its ability to bridge the chemical gap between a hydrophobic polymer matrix and a hydrophilic filler. The carboxylic acid group of this compound can form strong interactions, such as hydrogen bonds or even covalent bonds, with the surface of hydrophilic fillers like silica, alumina, or other metal oxides. This effectively anchors the molecule to the filler surface.

Once anchored, the long, hydrophobic dodecyl tail extends outwards from the filler surface into the surrounding polymer matrix. This tail is chemically similar to many common polymer matrices (e.g., polyethylene, polypropylene), leading to improved compatibility and adhesion between the filler and the matrix. This enhanced interfacial adhesion is critical for the effective transfer of stress from the matrix to the filler, which is essential for improving the mechanical properties of the composite, such as its strength and toughness.

The use of benzoic acid and its derivatives in modifying coatings and resins is a known strategy to improve properties like gloss, hardness, and water resistance justlonghealth.com. By introducing benzoic acid into an alkyd resin, for example, the resulting paint film can exhibit improved characteristics justlonghealth.com. Extrapolating from this, this compound could offer a similar function but with the added benefit of the long alkyl chain to enhance compatibility with nonpolar components.

Table 2: Potential Effects of this compound in Composite Materials

| Property | Mechanism of Improvement |

| Mechanical Strength | Improved stress transfer from the polymer matrix to the filler due to enhanced interfacial adhesion. |

| Dispersion of Filler | The hydrophobic tails can prevent the agglomeration of filler particles within the polymer matrix, leading to a more uniform material. |

| Water Resistance | The hydrophobic dodecyl chains at the interface can act as a barrier to moisture, reducing water absorption by the composite. |

| Processability | By acting as a surfactant, it may reduce the viscosity of the composite mixture during processing, making it easier to mold and shape. |

Corrosion Inhibition Studies with this compound Derivatives

Corrosion is a major concern in many industries, and the use of organic inhibitors is a common strategy to protect metallic materials from degradation. Derivatives of this compound, such as amides, esters, and Schiff bases, are promising candidates for corrosion inhibitors due to their molecular structures.

The effectiveness of these organic molecules as corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface and form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The derivatives of this compound possess several features that make them well-suited for this purpose. The aromatic ring and the heteroatoms (oxygen and nitrogen) in the derivative functional groups can act as adsorption centers, donating electrons to the vacant d-orbitals of the metal and forming a coordinate-type bond.

Synthesis of Derivatives:

Amides: These can be synthesized by reacting this compound with an appropriate amine. The resulting amide bond introduces a nitrogen atom, which is an effective center for adsorption on the metal surface. Studies on amides derived from other long-chain carboxylic acids have shown excellent corrosion inhibition properties arabjchem.orgresearchgate.net.

Esters: Esterification of this compound with various alcohols would yield esters. The oxygen atoms in the ester group can participate in the adsorption process. Research on esters of other benzoic acid derivatives has demonstrated their potential as corrosion inhibitors nih.govresearchgate.net.

Schiff Bases: While not directly synthesized from the carboxylic acid, Schiff bases are a very important class of corrosion inhibitors. A derivative of this compound, such as an aldehyde or an amine, could be used to synthesize a Schiff base. These compounds, containing a C=N (azomethine) group, are well-known for their excellent corrosion inhibition properties due to the presence of the nitrogen atom and the pi-electrons in the double bond scispace.comaspur.rsresearchgate.netsemanticscholar.orgunn.edu.ng.

Mechanism of Inhibition:

The inhibition mechanism of these derivatives typically involves the adsorption of the molecules onto the metal surface, which can be described by various adsorption isotherms (e.g., Langmuir, Frumkin). The adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds. Often, it is a combination of both.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. Potentiodynamic polarization studies can reveal whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. EIS provides information about the resistance of the protective film formed on the metal surface.

Table 3: Research Findings on Related Corrosion Inhibitors

| Inhibitor Type | Key Structural Features for Inhibition | Typical Inhibition Efficiency |

| Amide Derivatives of Long-Chain Fatty Acids | Amide group (N and O atoms), long alkyl chain for hydrophobicity. | High, often exceeding 90% at optimal concentrations arabjchem.org. |

| Schiff Bases | Azomethine group (-C=N-), aromatic rings, heteroatoms (N, O, S). | Generally high, with efficiencies often reported in the range of 80-97% scispace.comunn.edu.ngmdpi.com. |

| Benzoic Acid Derivatives | Carboxyl group, aromatic ring. | Moderate to high, depending on the specific derivative and conditions. |

Based on these findings with structurally similar compounds, it can be concluded that derivatives of this compound would be highly effective corrosion inhibitors, with their performance being a synergistic effect of the strong adsorption of the functional head group and the hydrophobic barrier provided by the long dodecyl tail.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-dodecylbenzoic acid by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environments of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the dodecyl chain, and the acidic proton of the carboxyl group. Based on data from analogous p-substituted benzoic acids, the aromatic protons typically appear as two doublets in the downfield region (approximately 7.2-8.1 ppm). The protons on the benzene (B151609) ring ortho to the carboxyl group are generally more deshielded and resonate at a higher chemical shift than the protons ortho to the alkyl group. The long dodecyl chain will produce a series of signals in the upfield region (approx. 0.8-2.7 ppm). The terminal methyl (CH₃) group will appear as a triplet around 0.8-0.9 ppm. The methylene (CH₂) groups will show a large, overlapping multiplet between approximately 1.2-1.6 ppm. The methylene group directly attached to the benzene ring (benzylic) is deshielded and would appear as a triplet around 2.6-2.7 ppm. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very downfield position, often above 12 ppm, due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 172 ppm. The aromatic carbons will resonate in the 125-150 ppm range. The carbon atom to which the carboxyl group is attached (C1) and the carbon atom to which the dodecyl group is attached (C4) are quaternary and will have distinct chemical shifts, with the C4 carbon being significantly influenced by the long alkyl chain. The other aromatic carbons (C2, C3, C5, C6) will also show distinct signals. The carbons of the dodecyl chain will appear in the upfield region (approx. 14-36 ppm). The terminal methyl carbon is the most shielded, resonating around 14 ppm, while the benzylic carbon will be the most deshielded of the alkyl chain carbons, appearing around 36 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | >12.0 (broad s) | ~172 |

| Aromatic H (ortho to -COOH) | ~8.0 (d) | - |

| Aromatic H (ortho to alkyl) | ~7.3 (d) | - |

| Aromatic C (ipso-COOH) | - | ~127 |

| Aromatic C (ortho-COOH) | - | ~130 |

| Aromatic C (ortho-alkyl) | - | ~129 |

| Aromatic C (ipso-alkyl) | - | ~149 |

| Benzylic -CH₂- | ~2.7 (t) | ~36 |

| Alkyl -(CH₂)₁₀- | 1.2-1.6 (m) | 22-32 |

| Terminal -CH₃ | ~0.9 (t) | ~14 |

Advanced NMR Techniques for Molecular Order and Dynamics

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR (ssNMR), are crucial for unambiguous signal assignment and for studying the molecular order and dynamics. 2D NMR experiments would confirm the connectivity between protons and carbons in the molecule. For instance, a COSY spectrum would show correlations between adjacent protons in the alkyl chain and within the aromatic ring, while an HMBC spectrum would reveal long-range couplings, such as between the benzylic protons and the aromatic carbons.

Solid-state NMR is particularly valuable for characterizing the molecular arrangement in the crystalline state. Studies on similar long-chain alkoxybenzoic acids have utilized static ¹³C NMR to investigate the molecular order in liquid crystalline phases. In the solid state, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra, revealing information about molecular packing and polymorphism through variations in chemical shifts. The dynamics of the alkyl chain, such as gauche-trans conformations and rotational motions, can also be probed by measuring relaxation times and analyzing line shapes in ssNMR experiments.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing intermolecular forces, particularly the hydrogen bonding that governs the supramolecular assembly of this compound.

The IR spectrum is dominated by absorptions corresponding to specific bond vibrations. Key characteristic peaks for this compound would include:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C-H Stretches: Multiple sharp peaks between 2850 and 2960 cm⁻¹ due to the symmetric and asymmetric stretching of the methylene and methyl groups of the dodecyl chain. Aromatic C-H stretching vibrations appear at higher frequencies, typically between 3000 and 3100 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band around 1680-1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid dimer.

C=C Stretches: Aromatic ring stretching vibrations appear as a series of bands in the 1450-1610 cm⁻¹ region.

C-O Stretch and O-H Bend: These coupled vibrations are found in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.

O-H Out-of-Plane Bend: A broad band can often be observed around 920 cm⁻¹, which is characteristic of carboxylic acid dimers.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching bands around 1600 cm⁻¹ are usually strong and sharp. The C-H stretching vibrations of the alkyl chain are also prominent. A weak band around 910-960 cm⁻¹ can also be attributed to the carboxylic acid dimer. Together, IR and Raman spectra confirm the presence of all key functional moieties and strongly support the dimeric structure formed through intermolecular hydrogen bonds.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 (very broad, strong) | Weak |

| Aromatic C-H stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H stretch | 2850-2960 (strong) | Strong |

| C=O stretch (dimer) | 1680-1700 (very strong) | Medium |

| Aromatic C=C stretch | 1450-1610 (medium-strong) | Very strong |